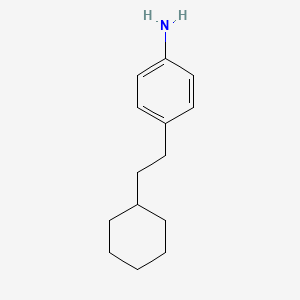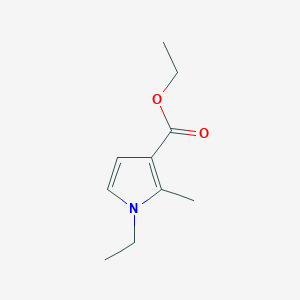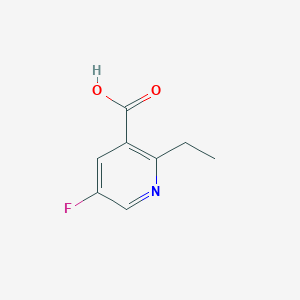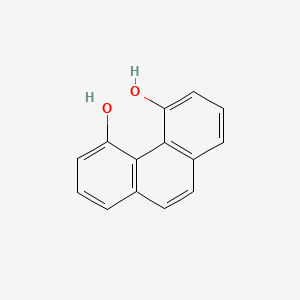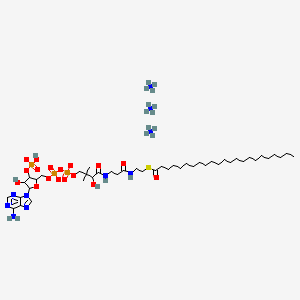
tricosanoyl Coenzyme A (ammonium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricosanoyl Coenzyme A (ammonium salt) is a derivative of coenzyme A, specifically a coenzyme A derivative of tricosylic acid. It is a compound with the empirical formula C44H89N10O17P3S and a molecular weight of 1155.22 . This compound is used in various biochemical assays and research applications, particularly in lipidomics and enzymatic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricosanoyl Coenzyme A (ammonium salt) involves the acylation of coenzyme A with tricosylic acid. The reaction typically requires the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the active ester of tricosylic acid, which then reacts with coenzyme A to form the desired product .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Tricosanoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions due to the presence of the acyl group. It can participate in enzymatic reactions where it acts as a substrate for acyltransferases .
Common Reagents and Conditions
Common reagents used in reactions involving tricosanoyl Coenzyme A (ammonium salt) include acyltransferases, ceramide synthase, and other enzymes that facilitate the transfer of the acyl group . The reactions typically occur under physiological conditions, with specific pH and temperature requirements depending on the enzyme involved .
Major Products Formed
The major products formed from reactions involving tricosanoyl Coenzyme A (ammonium salt) are acylated lipids and other acylated biomolecules. These products are often intermediates in metabolic pathways and are crucial for various biological functions .
Wissenschaftliche Forschungsanwendungen
Tricosanoyl Coenzyme A (ammonium salt) has several scientific research applications:
Wirkmechanismus
The mechanism of action of tricosanoyl Coenzyme A (ammonium salt) involves its role as an acyl donor in enzymatic reactions. It interacts with specific enzymes, such as acyltransferases, to transfer the acyl group to target molecules. This process is essential for the synthesis of various lipids and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
220 Coenzyme A: Another coenzyme A derivative with a similar structure but a shorter acyl chain.
240 Coenzyme A: Similar to tricosanoyl Coenzyme A but with a longer acyl chain.
180 Coenzyme A: A shorter-chain coenzyme A derivative used in similar biochemical assays.
Uniqueness
Tricosanoyl Coenzyme A (ammonium salt) is unique due to its specific acyl chain length, which influences its interaction with enzymes and its role in metabolic pathways. The specific length of the acyl chain can affect the efficiency and specificity of enzymatic reactions, making it a valuable tool in lipidomics and metabolic research .
Eigenschaften
Molekularformel |
C44H89N10O17P3S |
|---|---|
Molekulargewicht |
1155.2 g/mol |
IUPAC-Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3 |
InChI-Schlüssel |
VWUVJQXOYHTDCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




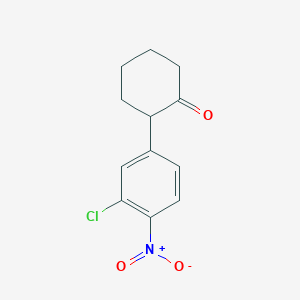
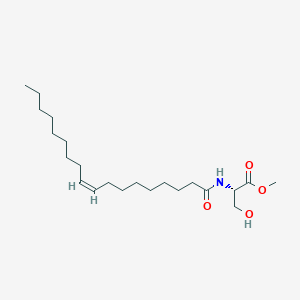
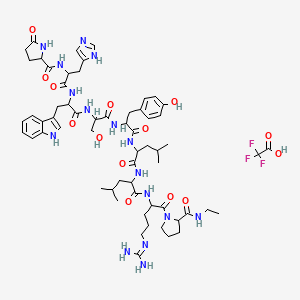

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

